![molecular formula C15H13NO6S B2659522 Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate CAS No. 860786-93-2](/img/structure/B2659522.png)

Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

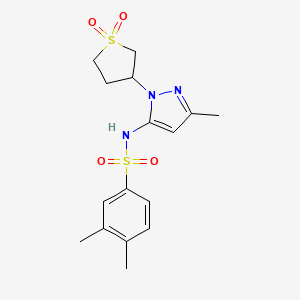

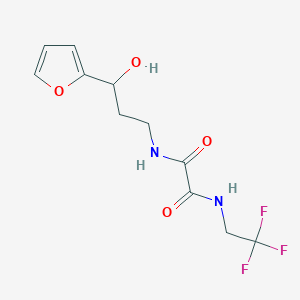

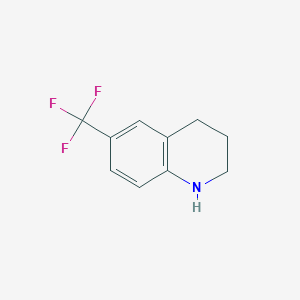

“Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate” is a chemical compound with the molecular formula C15H13NO6S . It has a molecular weight of 335.33 .

Molecular Structure Analysis

The molecular structure of “Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate” is defined by its molecular formula, C15H13NO6S .Physical And Chemical Properties Analysis

“Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate” has a molecular weight of 335.33 and a predicted density of 1.387±0.06 g/cm3 .Applications De Recherche Scientifique

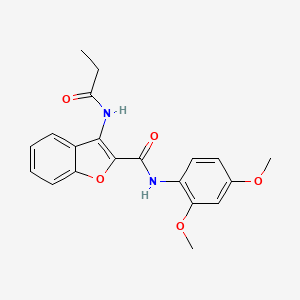

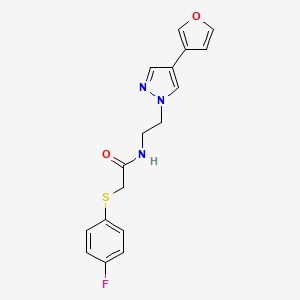

Synthesis of Optically Active Compounds

Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate serves as a precursor for synthesizing optically active compounds. For instance, optically active syn-α-amidoalkylphenyl sulfones can be prepared from chiral aldehydes using benzenesulfinic acid under anhydrous conditions. These sulfones, under basic conditions, produce N-acylimines that react with sodium methanenitronate to afford corresponding nitro adducts with high anti diastereoselectivity. Such processes are crucial for preparing biologically active compounds, including β-hydroxy-α-amino acid and α,β-diamino acid esters, which are vital building blocks in medicinal chemistry (Foresti et al., 2003).

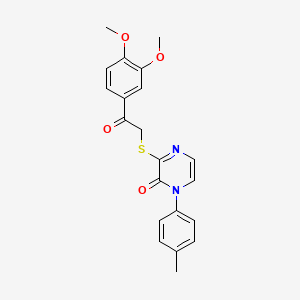

Heterocyclic Chemistry

In heterocyclic chemistry, the compound under discussion is instrumental in synthesizing diazadihydroacenaphthylene derivatives starting from specific nitroethene derivatives. This synthesis showcases the compound's role in generating complex heterocycles which are of significant interest in developing novel pharmaceuticals and materials (Soro et al., 2006).

Material Science Applications

Moreover, the compound's utility extends to material science, particularly in the synthesis of microporous anionic metal-organic frameworks (MOFs). A notable example is the assembly of a unique microporous anionic MOF using a mixed-ligand strategy. Such frameworks have applications in post-synthetic cation exchange processes, luminescent probes, and the selective adsorption of dyes, demonstrating the compound's potential in developing functional materials for environmental and analytical applications (Guo et al., 2017).

Propriétés

IUPAC Name |

methyl 2-(benzenesulfonylmethyl)-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO6S/c1-22-15(17)12-8-5-9-14(16(18)19)13(12)10-23(20,21)11-6-3-2-4-7-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGQFYWENLTPMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2659440.png)

![1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid](/img/structure/B2659449.png)

![(1R,2S)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-propan-2-ylcyclopropane-1-carboxamide](/img/structure/B2659459.png)